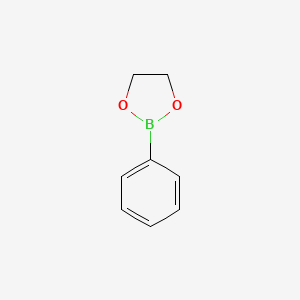

2-Phenyl-1,3,2-dioxaborolane

Description

Significance of Organoboron Compounds in Contemporary Chemistry

Organoboron compounds, characterized by a carbon-boron bond, are of immense significance in modern chemistry. numberanalytics.comthieme.de Their utility spans a wide array of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. numberanalytics.comchemimpex.com The importance of this class of compounds is largely due to the unique electronic properties of the boron atom, which possesses a vacant p-orbital, rendering it a mild Lewis acid. wiley-vch.de This feature allows for a diverse range of chemical transformations that are often highly selective and efficient.

The rise of organoboron chemistry to a cornerstone of organic synthesis began with the pioneering work of Herbert C. Brown in the mid-20th century, particularly on hydroboration reactions. numberanalytics.com However, the most profound impact has arguably come from their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. numberanalytics.comacs.org This reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, is celebrated for its mild reaction conditions, broad functional group tolerance, and stereochemical retention. thieme.de These attributes make organoboron compounds invaluable in the synthesis of complex natural products, bioactive molecules, and functional organic materials. thieme.denumberanalytics.com Beyond cross-coupling, their applications extend to fields such as medicinal chemistry, where boron-containing compounds are being explored as therapeutic agents, and materials science for the creation of novel polymers and ceramics. numberanalytics.comacs.org

Overview of Cyclic Boronic Esters

Within the broader family of organoboron compounds, boronic esters are a widely studied and synthetically useful subclass. acs.orgacs.org These compounds feature a boron atom bonded to one organic group and two alkoxy groups. acs.org They can be categorized into acyclic and cyclic variants. Cyclic boronic esters are formed from the reaction of a boronic acid with a diol, resulting in heterocyclic structures. scielo.org.mx Saturated five-membered cyclic boronic esters derived from 1,2-diols are named dioxaborolanes. wiley-vch.deescholarship.org

Cyclic boronic esters, such as those derived from pinacol (B44631) (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) or ethylene (B1197577) glycol (1,3,2-dioxaborolane), offer significant advantages over their corresponding boronic acids. acs.org They generally exhibit enhanced stability towards air and moisture, and are less prone to side reactions like deboronation. acs.org This increased robustness makes them easier to handle, purify via chromatography, and store for extended periods. acs.org The diol portion essentially acts as a protecting group for the boronic acid functionality, which can be revealed under specific conditions if needed. The stability of the cyclic ester is influenced by the structure of the diol; for instance, esters formed with bulkier diols like pinacol are generally more stable than those formed with ethylene glycol. acs.orgresearchgate.net This tunable stability allows chemists to select the appropriate boronic ester for a specific synthetic challenge.

Scope and Research Focus on 2-Phenyl-1,3,2-dioxaborolane

2-Phenyl-1,3,2-dioxaborolane is a specific cyclic boronic ester featuring a phenyl group attached to a 1,3,2-dioxaborolane ring derived from ethylene glycol. It serves as a fundamental model compound and a practical reagent in organic synthesis. Its structure combines the reactivity of a phenylboron moiety with the stability conferred by the cyclic ester framework.

Table 1: Properties of 2-Phenyl-1,3,2-dioxaborolane

| Property | Value |

| CAS Number | 4406-72-8 sigmaaldrich.com |

| Molecular Formula | C₈H₉BO₂ |

| Molecular Weight | 147.97 g/mol |

| Physical Form | Liquid sigmaaldrich.com |

| Boiling Point | 84–91 °C at 5 Torr |

| Density | 1.0887 g/cm³ |

| IUPAC Name | 2-phenyl-1,3,2-dioxaborolane sigmaaldrich.com |

Research involving 2-Phenyl-1,3,2-dioxaborolane often centers on its utility as a phenylboron source in carbon-carbon bond-forming reactions. It is a key reactant in Suzuki-Miyaura coupling, where the phenyl group is transferred to an aryl or vinyl halide in the presence of a palladium catalyst to synthesize biaryl compounds.

The compound is also central to fundamental studies on the reactivity and stability of boronic esters. For example, research has explored the relative rates of transesterification, where the ethylene glycol moiety of 2-Phenyl-1,3,2-dioxaborolane is exchanged with other diols. researchgate.net These studies provide insight into the thermodynamic stability of different boronic esters. It has been shown that alkyl substituents on the diol can slow the rate of transesterification while yielding a more thermodynamically stable product. researchgate.net Furthermore, six-membered ring boronic esters (dioxaborinanes) have been found to be more stable than their five-membered dioxaborolane counterparts. researchgate.net Such research is crucial for designing more robust and selective boron reagents for complex synthetic applications.

Properties

IUPAC Name |

2-phenyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEMPDZEMICSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340235 | |

| Record name | 1,3,2-Dioxaborolane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4406-72-8 | |

| Record name | 1,3,2-Dioxaborolane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl 1,3,2 Dioxaborolane and Its Derivatives

Conventional Synthetic Routes

Condensation Reactions of Phenylboronic Acid with 1,2-Diols

The most common and well-established method for preparing 2-phenyl-1,3,2-dioxaborolane and its derivatives is the direct condensation of phenylboronic acid with a 1,2-diol, such as ethylene (B1197577) glycol. rsc.org This reaction is an equilibrium process where a molecule of water is eliminated to form the cyclic boronic ester. The reaction is typically catalyzed by an acid, such as toluenesulfonic acid, and driven to completion by the removal of water, often through azeotropic distillation using a Dean-Stark apparatus.

The general reaction is as follows:

C₆H₅B(OH)₂ + HO(CH₂)₂OH ⇌ C₆H₅B(O(CH₂)₂O) + 2H₂O

To ensure high conversion, stoichiometric control of the reactants (typically a 1:1 molar ratio of phenylboronic acid to diol) and an inert atmosphere (argon or nitrogen) are crucial to prevent hydrolysis of the boronic acid. Dehydrating agents like molecular sieves can also be employed to improve yields.

Influence of Reaction Conditions on Yield and Purity

The efficiency and outcome of the condensation reaction are significantly influenced by several key parameters. Careful control of these conditions is essential for maximizing the yield and purity of the final 2-phenyl-1,3,2-dioxaborolane product.

| Parameter | Optimal Condition | Rationale |

| Temperature | Reflux (e.g., 110–120°C in toluene) | Optimizes reaction kinetics while preventing the decomposition of phenylboronic acid. |

| Catalyst Loading | 1–5 mol% toluenesulfonic acid | Accelerates the esterification process while minimizing the potential for side reactions. |

| Water Removal | Continuous azeotropic distillation | Drives the reaction equilibrium towards the product, ensuring high conversion rates (often >90%). |

| Solvent | Toluene, Dichloromethane, Acetone | Toluene is common for azeotropic water removal. Other solvents can be used, sometimes in conjunction with dehydrating agents. |

| Purification | Fractional distillation under reduced pressure | This technique is effective for isolating the pure 2-phenyl-1,3,2-dioxaborolane from the reaction mixture. |

Advanced Synthetic Strategies

In addition to conventional methods, modern synthetic chemistry has introduced more advanced and efficient strategies for the synthesis of boronate esters like 2-phenyl-1,3,2-dioxaborolane.

Catalytic Approaches (e.g., Tris(pentafluorophenyl)borane Catalysis)

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly effective and versatile Lewis acid catalyst in a variety of chemical transformations, including borylation reactions. acs.orgresearchgate.netmdpi.com Its strong electrophilicity, derived from the electron-withdrawing pentafluorophenyl groups, allows it to activate substrates and facilitate reactions under mild conditions. acs.orgresearchgate.net While direct catalysis of the phenylboronic acid-diol condensation is less common, B(C₆F₅)₃ is pivotal in alternative routes to boronate esters. For instance, it can catalyze the borylation of aromatic compounds, which can then be converted to the desired boronate esters. acs.orgscispace.com

Recent advancements have also explored metal-free catalytic approaches for arene borylation, which can subsequently yield pinacolboronate esters. acs.orgscispace.com These methods often offer high yields and selectivity, representing a significant step forward in borylation chemistry. scispace.com

Green Chemistry Principles in Boronate Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of boronate esters to develop more sustainable and environmentally friendly processes. nih.govresearchgate.net Key principles relevant to this area include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. nih.govresearchgate.net Multicomponent reactions are a prime example of this principle in action. nih.govresearchgate.net

Use of Safer Solvents and Auxiliaries: Employing greener solvents like ethanol, which is less toxic and more biodegradable, is a key focus. nih.gov

Design for Energy Efficiency: Utilizing energy-efficient techniques such as microwave or infrared irradiation can significantly reduce reaction times and energy consumption compared to traditional heating methods. nih.govresearchgate.net

Use of Catalysis: Catalytic reactions are inherently greener as they reduce the amount of reagents needed and can often be performed under milder conditions. nih.gov

Research has demonstrated the successful application of these principles in the production of boron-containing compounds, offering a more sustainable alternative to traditional synthetic routes. nih.govresearchgate.net

Flow Chemistry Applications in Boronate Ester Production

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of boronate esters, including improved safety, scalability, and reaction control. wiley-vch.dersc.org This technology involves performing chemical reactions in a continuous stream within a reactor, rather than in a traditional batch-wise manner.

Key benefits of flow chemistry in boronate ester synthesis include:

Enhanced Safety: The small reactor volumes and excellent heat transfer capabilities of flow systems allow for the safe handling of highly reactive intermediates and exothermic reactions. wiley-vch.de

Rapid Scaling: Once a process is optimized on a small scale, it can be readily scaled up by simply running the system for a longer duration or by using parallel reactors. wiley-vch.de

Precise Reaction Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. diva-portal.org

Flow chemistry has been successfully employed for lithiation-borylation sequences to produce various arylboronic esters on a large scale, demonstrating its potential to transform the production of these important chemical building blocks. wiley-vch.denih.gov

Mechanistic Investigations of 2 Phenyl 1,3,2 Dioxaborolane Reactivity

Transesterification Reactions of Dioxaborolanes

Transesterification is a key reaction of dioxaborolanes, involving the exchange of the diol moiety of the boronic ester with a free diol. This dynamic process proceeds through a multi-step mechanism that generally involves the addition of the incoming diol to the boron center, proton transfer, and subsequent elimination of the original diol. The rates and equilibrium of this exchange are dictated by both kinetic and thermodynamic parameters.

The reversible condensation between phenylboronic acid and diols to form esters like 2-Phenyl-1,3,2-dioxaborolane is governed by specific kinetic and thermodynamic principles. The thermodynamics of the bond exchange, defined by the equilibrium constant (Keq), determines the crosslink density and stiffness in polymer networks, while the kinetics, or the rate of bond exchange, influences dynamic behaviors such as self-healing and viscoelasticity. nih.gov

Studies have shown that the formation of boronate esters from arylboronic acids and diols like catechol is a thermodynamically favored process. acs.org The relative stability of different boronic esters can be evaluated by monitoring their transesterification with various diols. researchgate.net For instance, the exchange of 2-Phenyl-1,3,2-dioxaborolane with other diols reveals insights into the factors that influence the stability of the resulting esters. researchgate.net

Kinetic parameters for the reaction between phenylboronic acid (PBA) and various diols have been measured using techniques like one-dimensional selective exchange spectroscopy (1D EXSY). These studies provide quantitative data on the pseudo-first-order rate constants for esterification (kf) and hydrolysis (kr), as well as the equilibrium constants (Keq). nih.gov

Table 1: Kinetic and Thermodynamic Parameters for Phenylboronic Acid (PBA) with Various Alcohols

| Alcohol | kf (M-1s-1) | kr (s-1) | Keq (M-1) |

|---|---|---|---|

| cis-1,2-cyclopentanediol (B1582340) (CP) | 0.29 ± 0.01 | - | 27.5 ± 0.5 |

| neopentylglycol (NP) | 1.0 ± 0.1 | 0.45 ± 0.05 | 2.2 ± 0.1 |

| Tris | 1.2 ± 0.1 | 0.17 ± 0.01 | 7.1 ± 0.2 |

| Sorbitol (Sorb) | 1.4 ± 0.1 | 0.08 ± 0.01 | 17.5 ± 0.5 |

Data sourced from a study on the effects of diol structure on boronic acid-diol bond exchange. nih.gov The hydrolysis rate (kr) for CP was too slow to be measured directly by the experimental method used. researchgate.net

The structure of the diol partner plays a critical role in the rate and equilibrium of the transesterification of 2-Phenyl-1,3,2-dioxaborolane. Factors such as stereochemistry, substitution patterns, and the resulting ring size of the new boronic ester significantly influence the reaction's progress. researchgate.net

The stereochemical arrangement of the hydroxyl groups in cyclic diols is a crucial determinant for transesterification. Studies have demonstrated that a cis-orientation of the 1,2-diol is a prerequisite for the displacement of ethylene (B1197577) glycol from 2-Phenyl-1,3,2-dioxaborolane. researchgate.net For example, cis-1,2-cyclopentanediol reacts instantaneously to displace ethylene glycol, whereas trans-1,2-cyclopentanediol (B128437) is completely unreactive under the same conditions. researchgate.net This is attributed to the locked geometry of the cis-diol, which favors the formation of the five-membered dioxaborolane ring. nih.gov

The presence of alkyl substituents on the α-carbons (the carbons bearing the hydroxyl groups) of the incoming diol has a notable effect on both the kinetics and thermodynamics of transesterification. Research indicates that alkyl substituents tend to slow down the rate of the transesterification reaction. researchgate.net However, these same substituents lead to the formation of a thermodynamically more stable boronic ester. researchgate.net This increased stability is often attributed to steric hindrance that protects the boron center from hydrolysis or further exchange. digitellinc.com

The size of the ring formed during the esterification reaction significantly impacts the stability of the resulting boronic ester. Comparative studies have shown that six-membered boronic esters (1,3,2-dioxaborinanes), formed from 1,3-diols, are thermodynamically more stable than their five-membered counterparts (1,3,2-dioxaborolanes), derived from 1,2-diols. researchgate.netrsc.org This difference in stability is linked to the decreased electrophilicity and ring strain in the six-membered ring systems compared to the five-membered ones. rsc.orgnih.gov While five-membered rings like 2-Phenyl-1,3,2-dioxaborolane are common, the enhanced stability of six-membered rings makes them less prone to hydrolysis. rsc.org

The rate of boronic ester transesterification can be significantly accelerated through catalysis. This can occur via internal (intramolecular) or external (intermolecular) pathways.

Internal Catalysis: The rate of exchange can be enhanced by the presence of a proximal basic group within the diol molecule. researchgate.net For example, amide groups used to link diols to polymers can act as internal catalysts, accelerating both the esterification and hydrolysis steps. nih.govsemanticscholar.org This acceleration is thought to occur through a solvent-insertion mechanism. nih.govsemanticscholar.org Similarly, the presence of an ortho-aminomethyl group on the phenylboronic acid moiety is known to catalyze the addition and elimination of alcohols. researchgate.net

External Catalysis: The composition of the reaction medium, particularly the presence of buffering anions, can also lead to catalytic acceleration. Studies have shown that the rate constants for boronic ester exchange are dependent on the salt used in the buffer. nih.gov Anions such as acetate (B1210297) and phosphate (B84403) can act as external catalysts, with their effectiveness often correlating with the pKa of the anion's conjugate acid. nih.govsemanticscholar.org This rate acceleration by external bases is reflected in the dynamic properties of materials, such as the stress relaxation of hydrogels crosslinked with boronic esters. nih.govsemanticscholar.org

Catalytic Acceleration of Transesterification

Role of Free Diols as Nucleophiles

In the context of boronate ester chemistry, free diols can act as nucleophiles, participating in exchange reactions with 2-phenyl-1,3,2-dioxaborolane. This process is fundamental to the dynamic nature of boronic ester-based materials. The reaction involves the attack of a free diol on the boron center of the dioxaborolane ring. This nucleophilic attack leads to a tetrahedral intermediate, which can then collapse to release the original diol and form a new boronate ester. This transesterification process is reversible and allows for the dynamic exchange of diol components within a polymer network, contributing to properties like self-healing and malleability.

Intramolecular Catalysis by Neighboring Functional Groups

The reactivity of 2-phenyl-1,3,2-dioxaborolane can be significantly influenced by the presence of neighboring functional groups capable of intramolecular catalysis. For instance, a nearby hydroxyl group can act as an internal nucleophile, attacking the boron center to form a temporary cyclic intermediate. This can facilitate the cleavage of the B-O bond and subsequent reactions. Similarly, other functional groups can act as general acids or bases, accelerating the rate-determining steps of reactions involving the boronate ester. This type of catalysis is particularly relevant in the design of responsive materials where the reactivity of the boronate ester is controlled by the local chemical environment.

Lewis Acid Catalysis (e.g., Boron Trifluoride)

Lewis acids, such as boron trifluoride (BF₃), can catalyze reactions involving 2-phenyl-1,3,2-dioxaborolane. nih.gov The empty p-orbital on the boron atom of BF₃ allows it to accept a pair of electrons, activating Lewis basic sites on other molecules. researchgate.net In the context of boronate ester formation, a Lewis acid catalyst like BF₃·OEt₂ can facilitate the reaction between a boronic acid and a diol. rsc.org Mechanistic studies suggest that the Lewis acid can activate the diol, making it a better nucleophile, or coordinate to the boronic acid, increasing its electrophilicity. rsc.orgmdpi.com However, the formation of nonproductive complexes between the boronic acid and the Lewis acid can also affect the reaction rate. rsc.org

Boronate Ester Metathesis in Dynamic Covalent Networks

Boronate ester metathesis is a key dynamic covalent reaction that enables the rearrangement of polymer networks. nih.gov This process involves the exchange of boronic esters and is a thermally activated process. wur.nl The dynamic nature of boronic ester bonds allows for the creation of vitrimers, a class of plastics that can be reprocessed and reshaped like thermoplastics while retaining the mechanical properties of thermosets. wur.nlmdpi.com The exchange can proceed through different mechanisms, including hydrolysis/re-esterification, transesterification with a diol, or direct metathesis with another boronic ester. rsc.org The presence of functionalities that can form dative bonds with boron, such as nitrogen atoms, can enhance the stability of the boronic ester bonds. mdpi.com

Role in Cross-Coupling Reactions: The Suzuki-Miyaura Pathway

2-Phenyl-1,3,2-dioxaborolane is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. yonedalabs.comlibretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate. harvard.edu

Oxidative Addition Step

The catalytic cycle of the Suzuki-Miyaura reaction typically begins with the oxidative addition of an organic halide to a palladium(0) complex. libretexts.orgharvard.edu This step involves the insertion of the palladium atom into the carbon-halide bond, forming a palladium(II) intermediate. yonedalabs.com The rate of oxidative addition is influenced by the nature of the halide, with the reactivity order generally being I > OTf > Br > Cl. libretexts.org The reaction is also affected by the electronic properties of the organic halide and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. yonedalabs.comlibretexts.org For instance, electron-rich and bulky ligands can facilitate the oxidative addition step. libretexts.org

Transmetalation Mechanisms

Transmetalation is a crucial step in the Suzuki-Miyaura reaction where the organic group from the boronate ester is transferred to the palladium(II) center. rsc.org The precise mechanism of this step has been a subject of extensive research. Two primary pathways have been proposed:

The Boronate Pathway: In this mechanism, a base (like hydroxide) attacks the boron atom of the boronate ester to form a more nucleophilic "ate" complex. This tetracoordinate boronate species then reacts with the palladium(II) halide complex, transferring the phenyl group to the palladium.

The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide (B78521) complex. This hydroxo complex is more reactive towards the neutral boronate ester, facilitating the transfer of the phenyl group.

Recent studies suggest that the dominant pathway can depend on the reaction conditions, including the nature of the base, solvent, and ligands. researchgate.netresearchgate.net For instance, in the presence of a weak base and aqueous solvent mixtures, the reaction of a palladium hydroxo complex with the boronic acid derivative is often the key transmetalation step. chembites.org The use of boronate esters like 2-phenyl-1,3,2-dioxaborolane can lead to enhanced rates of transmetalation compared to the corresponding boronic acids. illinois.edu

Data Tables

Table 1: Influence of Ligands on Oxidative Addition in a Model Suzuki-Miyaura Coupling

| Entry | Ligand | %Vbur (min) | Product 2a (%) | Product 2b (%) | Ratio 2a : 2b |

| 1 | PPh₃ | 28.2 | 84.2 | 0.6 | >99 : 1 |

| 2 | PPh₃ (10 mol%) | 28.2 | 81.6 | 0.4 | >99 : 1 |

| 3 | P(o-tol)₃ | 34.4 | 42.0 | 21.5 | 2.0 : 1 |

| 4 | P(o-tol)₃ (10 mol%) | 34.4 | 30.3 | 17.0 | 1.8 : 1 |

| 5 | PMe₃ | 22.1 | 18.5 | 2.2 | 8.4 : 1 |

| Data adapted from experimental results on a model system, illustrating the effect of ligand steric bulk (%Vbur) on the selectivity of oxidative addition. nih.gov |

Table 2: Effect of Dioxane/Water Ratio on a Suzuki-Miyaura Cross-Coupling Conversion

| Entry | Dioxane/Water Ratio | Conversion (%) |

| 5 | 3:1 | 49 |

| 6 | 1:4 | 20 |

| 7 | Pure Dioxane | 11 |

| Data from a study on the cross-coupling of 5-formyl-2-thienylboronic acid and 4-bromoanisole, showing the impact of solvent composition on reaction conversion. ntnu.no |

Base-Assisted Activation of Boron Reagents

Organoboron compounds like 2-phenyl-1,3,2-dioxaborolane are characterized by a tricoordinate, sp²-hybridized boron center with a vacant p-orbital, making them susceptible to donation from Lewis bases. rsc.org This interaction is a critical activation step. In the context of the Suzuki-Miyaura coupling, a base is required to facilitate the transmetalation step. organic-chemistry.org The base reacts with the organoboron reagent to form a more nucleophilic tetracoordinate boronate "ate" complex. rsc.org This activation enhances the polarization of the organic ligand, preparing it for transfer to the palladium center. organic-chemistry.org

Two primary pathways have been proposed for this base-assisted activation:

Path A: The base reacts directly with the organoboron reagent to form a trialkoxyboronate, which then attacks the palladium(II) halide complex. harvard.edu

Path B: The base converts the palladium(II) halide to a palladium oxo complex, which then reacts with the neutral organoboron reagent. harvard.edu

The choice of base and its counterion can significantly influence the reaction, playing multiple, sometimes conflicting, roles. researchgate.net For instance, while bases like hydroxides are needed to form the reactive boronate species, an excess can lead to the formation of unreactive trihydroxyboronates. researchgate.net In anhydrous conditions, bases like potassium phosphate (K₃PO₄) are crucial for enabling efficient cross-coupling while preventing the premature hydrolysis of sensitive boronic esters. nih.gov

Organopalladium(II) Intermediates and Boronate Pathways

Following the oxidative addition of an organic halide to a palladium(0) complex to form an organopalladium(II) intermediate, the transmetalation step occurs. libretexts.orgchemrxiv.org This step involves the transfer of the phenyl group from the activated boronate complex to the palladium(II) center. wikipedia.org Recent studies have provided insight into the pre-transmetalation intermediates, identifying species with Pd-O-B linkages. chemrxiv.orgillinois.edu

Two distinct mechanistic pathways for transmetalation have been identified based on the nature of the intermediate:

Unactivated 6-B-3 Intermediate: This pathway, involving a tricoordinate boronic acid complex, is dominant when there is an excess of ligand. illinois.edu

Activated 8-B-4 Intermediate: This pathway proceeds through a tetracoordinate boronate complex and occurs when there is a deficiency of ligand. illinois.edu

The specific pathway taken can be influenced by the reaction conditions, including the nature of the boronic ester and the presence of additives. For boronic esters, it has been shown that they can function directly as coupling partners, with their reactivity influenced by factors such as the steric bulk around the boron atom. nih.gov

Kinetic Favorability and Counter Cation Effects on Transmetalation

Computational studies have shown that the presence of a base like potassium acetate can lower the free energy barrier for transmetalation. researchgate.net However, the counter-cation can also play a negative role by over-stabilizing the pre-transmetalation intermediate, thereby hindering the reaction. researchgate.netresearchgate.net The use of phase transfer catalysts can shift the dominant transmetalation pathway, leading to significant rate enhancements. nih.gov For instance, tetrabutylammonium (B224687) (TBA) salts can promote a boronate-based pathway over an oxo-palladium based one, leading to accelerated reaction rates. nih.gov This highlights the intricate balance of factors that govern the kinetics of this crucial step.

Reductive Elimination Step

The final step in the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst. libretexts.orgnrochemistry.comchemrxiv.org This step is generally facile and retains the stereochemistry established in the preceding steps. libretexts.org

The rate and yield of reductive elimination can be influenced by the nature of the ligands on the palladium center. For example, complexes with bidentate phosphine ligands with larger bite angles, such as Xantphos, have been shown to undergo reductive elimination more readily than those with smaller bite angles or monodentate ligands. berkeley.edu The electronic properties of the aryl groups involved also play a role; complexes with electron-donating substituents on the aryl ligand tend to undergo reductive elimination of arylnitriles faster. nih.gov Conversely, for the reductive elimination of aryl halides, the electronic properties of the halide, rather than the thermodynamic driving force, control the rates. berkeley.eduresearchgate.net

Competing Side Reactions (e.g., Homocoupling, Oxidation)

Several side reactions can compete with the desired cross-coupling pathway, reducing the yield of the final product. One of the most common is the oxidative homocoupling of the boronic ester. acs.org This reaction can be catalyzed by palladium(II) species, particularly in the presence of oxygen, leading to the formation of symmetrical biphenyls. yonedalabs.comrsc.orgacs.org While often considered an undesirable byproduct, this reactivity has been leveraged for the synthesis of specific molecules like macrocycles. acs.org

Another potential side reaction is oxidation. Under certain conditions, the boronic ester can be oxidized to the corresponding phenol. Additionally, dehalogenation of the aryl halide starting material can occur. yonedalabs.com These side reactions underscore the importance of carefully controlling the reaction conditions, including the exclusion of oxygen when homocoupling is not desired, to maximize the yield of the cross-coupled product.

Hydroarylation and Hydroboration Reactions

Beyond its well-established role in Suzuki-Miyaura cross-coupling, 2-phenyl-1,3,2-dioxaborolane and related organoboron compounds participate in other important transformations, such as hydroarylation reactions.

Rhodium-Catalyzed Hydroarylation of Fullerenes (C60)

The rhodium-catalyzed hydroarylation of fullerene (C60) represents a significant application for adding aryl groups to this unique carbon allotrope. nih.govdiva-portal.org In this reaction, a phenyl group from an organoboron reagent and a hydrogen atom are added across a harvard.eduharvard.edu double bond of the fullerene cage. nih.govnih.gov

Mechanistic studies using density functional theory (DFT) have elucidated the key steps of this process. nih.gov The catalytic cycle is proposed to involve the transmetalation of the phenyl group from the boron to a rhodium(I) species. nih.gov A crucial finding is the role of water, which acts as a proton source for the hydroarylation. The rate-determining step involves the simultaneous transfer of a hydrogen atom from a water molecule to the C60 cage and the regeneration of the active rhodium catalyst. nih.govnih.gov

Interactive Data Table: Key Mechanistic Steps and Influencing Factors

| Mechanistic Step | Description | Key Intermediates/Pathways | Factors Influencing Rate/Efficiency |

|---|---|---|---|

| Base-Assisted Activation | Activation of the boronic ester by a base to form a more nucleophilic boronate "ate" complex. | Tetracoordinate boronate complex | Choice of base, base concentration, presence of water. |

| Transmetalation | Transfer of the phenyl group from the activated boron reagent to the Pd(II) center. | Pd-O-B linked intermediates; Unactivated 6-B-3 and Activated 8-B-4 pathways. | Ligand concentration, counter-cation of the base, phase transfer catalysts. |

| Reductive Elimination | Formation of the C-C bond from the organopalladium(II) intermediate and regeneration of the Pd(0) catalyst. | Arylpalladium(II) complex | Ligand bite angle, electronic properties of aryl groups and halides. |

| Rh-Catalyzed Hydroarylation | Addition of a phenyl group and a hydrogen atom across a C60 double bond. | Arylrhodium(I) species | Presence of a protic source (e.g., water). |

Mechanistic Insights into Aryl Group Transfer

The transfer of the phenyl group from 2-phenyl-1,3,2-dioxaborolane is a fundamental process in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves a palladium catalyst and a base to couple the arylboron compound with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Initially, a low-valent palladium(0) complex reacts with the organic halide (R-X) in an oxidative addition step. This process involves the insertion of the palladium atom into the R-X bond, leading to the formation of a square planar palladium(II) intermediate, [Pd(II)(R)(X)L₂].

The crucial transmetalation step follows, where the aryl group is transferred from the boron atom to the palladium center. For this to occur, the boronic ester must be activated. While some studies suggest that boronic esters can undergo transmetalation directly, the commonly accepted mechanism involves the formation of a more nucleophilic boronate species. ed.ac.uk The base present in the reaction mixture reacts with the boronic ester, in equilibrium with its corresponding boronic acid, to form a tetracoordinate boronate [PhB(OH)₃]⁻ or a related species derived from the dioxaborolane. This activated boronate then transfers its phenyl group to the palladium(II) complex, displacing the halide or triflate and forming a new palladium(II)-aryl intermediate, [Pd(II)(R)(Ar)L₂]. The structure of the boronic ester can significantly influence the rate of this step. ed.ac.uk

The final step is reductive elimination , where the two organic groups (R and Ar) on the palladium(II) center are coupled to form the new carbon-carbon bond in the product (R-Ar). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The nature of the ligands (L) on the palladium, often bulky and electron-rich phosphines, plays a critical role in facilitating this step.

A simplified representation of the catalytic cycle is presented below:

| Step | Description | Reactants | Intermediates | Products |

| 1. Oxidative Addition | Insertion of Pd(0) into the organic halide bond. | Pd(0)L₂, R-X | [Pd(II)(R)(X)L₂] | |

| 2. Transmetalation | Transfer of the aryl group from the activated boronate to the Pd(II) center. | [Pd(II)(R)(X)L₂], [Ph-B(OR)₂OH]⁻ | [Pd(II)(R)(Ar)L₂] | X⁻, B(OH)₃ |

| 3. Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | [Pd(II)(R)(Ar)L₂] | R-Ar, Pd(0)L₂ |

Borane-Catalyzed Hydroboration Processes

While 2-phenyl-1,3,2-dioxaborolane itself is not a hydroborating agent, related dioxaborolanes like pinacolborane (HBpin) are extensively used in hydroboration reactions. Mechanistic studies have revealed the concept of "hidden boron catalysis," where the dioxaborolane is not the direct catalyst but can be a precursor to the active catalytic species, borane (B79455) (BH₃). ed.ac.ukresearchgate.net

The generation of BH₃ from a dioxaborolane like HBpin can be initiated by nucleophiles or Lewis acids. ed.ac.uk Nucleophiles can attack the boron atom, leading to a redistribution of substituents and the release of BH₃. Similarly, strong Lewis acids can promote a pinacol-type rearrangement in dioxaborolanes, also resulting in the formation of borane and borohydride (B1222165) species. ed.ac.uk

Once generated, BH₃ can catalyze the hydroboration of alkenes or alkynes with the bulk dioxaborolane (e.g., HBpin) acting as the hydride source. The proposed catalytic cycle for the BH₃-catalyzed hydroboration of an alkene with HBpin is as follows:

Initiation : A catalytic amount of BH₃ is generated from the dioxaborolane precursor in the presence of an initiator (nucleophile or Lewis acid).

Hydroboration of Substrate : The generated BH₃ rapidly adds across the double or triple bond of the substrate (e.g., an alkene) in a classic hydroboration step to form an alkylborane intermediate (R-BH₂). This step generally proceeds with anti-Markovnikov regioselectivity and syn-stereoselectivity.

Transborylation : The alkylborane intermediate then undergoes a transborylation or sigma-bond metathesis reaction with a molecule of the bulk dioxaborolane (HBpin). This step transfers the alkyl group from the initial borane to the pinacolboron moiety, forming the final alkylboronic ester product (R-Bpin) and regenerating the BH₃ catalyst. nih.gov

The regenerated BH₃ can then participate in the hydroboration of another substrate molecule, thus completing the catalytic cycle.

| Step | Description | Reactants | Intermediates | Products |

| 1. Catalyst Generation | Formation of the active BH₃ catalyst from the dioxaborolane. | HBpin, Initiator (Nu⁻ or LA) | BH₃ | |

| 2. Hydroboration | Addition of BH₃ to the alkene. | Alkene, BH₃ | R-BH₂ | |

| 3. Transborylation | Transfer of the alkyl group to the pinacolboron and regeneration of the catalyst. | R-BH₂, HBpin | R-Bpin, BH₃ |

Other Reactive Transformations

Beyond its well-established role in Suzuki-Miyaura cross-coupling, 2-phenyl-1,3,2-dioxaborolane, or its corresponding phenylboronic acid, can participate in other significant reactive transformations.

One such transformation is the Chan-Lam coupling , which enables the formation of aryl-heteroatom bonds. In this copper-catalyzed reaction, an aryl boronic acid is coupled with a nucleophile containing an N-H or O-H bond, such as an amine, alcohol, or phenol. wikipedia.orgorganic-chemistry.org 2-Phenyl-1,3,2-dioxaborolane can serve as a precursor to the required phenylboronic acid via hydrolysis. google.comgeorganics.sk The mechanism is believed to involve the formation of a copper(II)-aryl complex, which then coordinates with the heteroatom nucleophile. A subsequent reductive elimination from a transient copper(III) intermediate is proposed to form the desired carbon-heteroatom bond and a copper(I) species, which is then re-oxidized to copper(II) to continue the catalytic cycle. wikipedia.org

Another reactive transformation is halodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-halogen bond. Phenylboronic acid, readily obtained from 2-phenyl-1,3,2-dioxaborolane, can be converted to phenyl halides (e.g., bromobenzene (B47551) or iodobenzene) by treatment with aqueous solutions of bromine or iodine. wikipedia.org This reaction provides a method to introduce halogens onto an aromatic ring at the position previously occupied by the boronic ester group.

Furthermore, the dioxaborolane moiety itself can be involved in transesterification reactions. In the presence of other diols, 2-phenyl-1,3,2-dioxaborolane can exchange its ethylene glycol group for the new diol, forming a different phenylboronic ester. This equilibrium-driven process is a fundamental reaction of boronic esters.

Finally, under specific conditions, the phenyl group of phenylboronic acid can be replaced by other functional groups. For instance, treatment with certain nitrogen-based reagents can lead to the formation of aryl azides or nitroaromatics. wikipedia.org

| Transformation | Reactants | Key Reagents | Product Type |

| Chan-Lam Coupling | Phenylboronic acid, Amine/Alcohol | Copper catalyst, Base, Oxidant | Aryl-amine / Aryl-ether |

| Halodeboronation | Phenylboronic acid | Bromine/Iodine in water | Aryl halide |

| Transesterification | 2-Phenyl-1,3,2-dioxaborolane, Diol | Acid or Base catalyst (optional) | New phenylboronic ester |

Advanced Spectroscopic and Structural Characterization of 2 Phenyl 1,3,2 Dioxaborolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-Phenyl-1,3,2-dioxaborolane in solution. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides detailed information about the chemical environment of each nucleus.

The chemical shifts observed in the NMR spectra of 2-Phenyl-1,3,2-dioxaborolane are indicative of its distinct structural features.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the phenyl group and the methylene (B1212753) protons of the dioxaborolane ring. The aromatic protons typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The methylene protons of the ethylene (B1197577) glycol fragment are observed further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbon atoms of the phenyl group resonate in the aromatic region (approximately δ 125-140 ppm). The ipso-carbon, directly attached to the boron atom, often shows a broader signal or is sometimes unobserved due to quadrupolar relaxation effects of the boron nucleus. blogspot.com The methylene carbons of the dioxaborolane ring typically appear in the range of δ 60-70 ppm.

¹¹B NMR Spectroscopy: As a quadrupolar nucleus, ¹¹B provides valuable information about the coordination state and electronic environment of the boron atom. blogspot.com For tricoordinate boronic esters like 2-Phenyl-1,3,2-dioxaborolane, the ¹¹B NMR chemical shift is typically observed in the range of δ 20 to 30 ppm, consistent with an sp²-hybridized boron atom. researchgate.netresearchgate.net This downfield shift is characteristic of the empty p-orbital on the boron atom. The signal is often broad due to quadrupolar relaxation. blogspot.com

Table 1: Typical NMR Chemical Shifts for 2-Phenyl-1,3,2-dioxaborolane

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.0 - 8.0 |

| Methylene (OCH₂) | ~4.0 | |

| ¹³C | Aromatic (C₆H₅) | 125 - 140 |

| Methylene (OCH₂) | 60 - 70 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

NMR spectroscopy is instrumental in studying the dynamic behavior of 2-Phenyl-1,3,2-dioxaborolane, including exchange kinetics and the formation of adducts with Lewis bases. The Lewis acidic nature of the boron center allows for reversible coordination with nucleophiles. This process can be monitored by changes in the NMR spectra, particularly the ¹¹B chemical shift. Upon adduct formation, the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, resulting in a significant upfield shift in the ¹¹B NMR spectrum to the range of δ 5-15 ppm. nih.gov

Variable-temperature NMR studies can provide quantitative data on the kinetics of these exchange processes. By analyzing the coalescence of signals or through line-shape analysis, it is possible to determine the activation parameters for the association and dissociation of Lewis bases. acs.org Similarly, NMR titrations can be employed to determine the equilibrium constants for adduct formation.

X-ray Crystallography

X-ray crystallography of analogous compounds, such as phenylboronic acid, reveals a trigonal planar geometry around the boron atom. The C-B bond length and the B-O bond lengths within the dioxaborolane ring are consistent with single bond character. In the solid state, intermolecular interactions, such as hydrogen bonding in the case of boronic acids, can lead to the formation of dimeric or polymeric structures. For 2-Phenyl-1,3,2-dioxaborolane, crystal packing would be influenced by van der Waals forces and potentially weak C-H···π interactions.

The five-membered 1,3,2-dioxaborolane ring is not perfectly planar. scispace.com It typically adopts an envelope or a slightly twisted conformation to relieve ring strain. The degree of puckering can be influenced by the substituents on the ring and the packing forces in the crystal lattice. The phenyl group attached to the boron atom is generally not perfectly coplanar with the C-B-O plane, with a measurable dihedral angle between the phenyl ring and the dioxaborolane ring. nih.gov This twist is a result of steric interactions and electronic effects.

Vibrational Spectroscopy

The infrared spectrum of 2-Phenyl-1,3,2-dioxaborolane is expected to show characteristic absorption bands for the B-O, B-C, and C-H bonds. The asymmetric B-O stretching vibration is a strong band typically observed in the region of 1300-1400 cm⁻¹. cdnsciencepub.comresearchgate.net The B-C stretching vibration is expected to appear around 1100-1200 cm⁻¹. The spectrum will also feature bands corresponding to the aromatic C-H stretching and bending vibrations, as well as the aliphatic C-H stretching of the dioxaborolane ring. cdnsciencepub.com

Table 2: Key Vibrational Frequencies for Phenylboronic Esters

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| B-O Asymmetric Stretch | 1300 - 1400 |

| B-C Stretch | 1100 - 1200 |

| Phenyl C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Note: These are general ranges, and the exact peak positions can be influenced by the molecular environment.

Computational Chemistry Approaches to 2 Phenyl 1,3,2 Dioxaborolane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying complex molecular systems. In the context of 2-Phenyl-1,3,2-dioxaborolane, DFT calculations have been pivotal in providing a detailed understanding of its reactivity and the mechanisms of reactions in which it participates.

Investigation of Reaction Mechanisms and Transition States

DFT calculations allow for the mapping of potential energy surfaces, which in turn enables the identification of transition states and the elucidation of reaction pathways. This is crucial for understanding how reactions involving 2-Phenyl-1,3,2-dioxaborolane proceed at a molecular level.

The Suzuki-Miyaura cross-coupling reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, and boronate esters like 2-Phenyl-1,3,2-dioxaborolane are key reagents. DFT studies have been instrumental in detailing the catalytic cycle, which generally involves three main steps: oxidative addition, transmetalation, and reductive elimination.

While specific DFT studies exclusively on 2-Phenyl-1,3,2-dioxaborolane in the Suzuki-Miyaura reaction are not extensively documented, the mechanism is well-understood through computational studies on the closely related phenylboronic acid. The key transmetalation step, which is often rate-determining, involves the transfer of the phenyl group from the boron atom to the palladium center. DFT calculations have shown that this step can proceed through different pathways, often involving the formation of a palladium-boronate complex. The presence of a base is crucial, as it facilitates the formation of a more nucleophilic "ate" complex, which then undergoes transmetalation.

The oxidative addition of an aryl halide to a Pd(0) complex initiates the cycle. This is followed by the crucial transmetalation step where the phenyl group from the boronate ester is transferred to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst.

The exchange of the diol component of a boronate ester is a dynamic process that has been investigated using computational methods. For systems analogous to 2-Phenyl-1,3,2-dioxaborolane, DFT calculations have revealed potential mechanistic pathways for this exchange.

One proposed mechanism is a direct metathesis pathway. However, computational studies on similar six-membered ring dioxaborinanes suggest that a nucleophile-mediated pathway is often more favorable. rsc.org In the presence of a nucleophile like methanol, the reaction can proceed through a series of steps involving nucleophilic attack at the boron center, followed by proton transfer and ring-opening. This pathway generally presents a lower energy barrier compared to the direct metathesis. rsc.org

Experimental studies on the transesterification of 2-Phenyl-1,3,2-dioxaborolane with various diols have shown that the rate of exchange is influenced by the structure of the incoming diol. For instance, alkyl substituents on the α-carbons of the diol can slow down the transesterification process while leading to a thermodynamically more stable boronic ester. researchgate.net

Gibbs Energy Profiles and Activation Barriers

A key output of DFT calculations is the Gibbs free energy profile of a reaction, which maps the energy changes as reactants are converted into products. These profiles allow for the determination of activation barriers for each step of the reaction, providing quantitative insights into reaction kinetics.

For the Suzuki-Miyaura reaction, DFT calculations on model systems using phenylboronic acid have estimated the activation energy for the rate-determining transmetalation step to be in the range of 15-25 kcal/mol, depending on the specific catalyst and reaction conditions. nih.gov The oxidative addition step typically has a lower activation barrier, while the reductive elimination is usually facile with a very low barrier. nih.gov

In the context of boronate ester exchange, DFT calculations on a related 2-phenyl-1,3,2-dioxaborinane (B1583947) system have provided specific Gibbs free energy barriers. For a direct metathesis mechanism, the rate-determining step was calculated to have a significant energy barrier of 29.15 kcal/mol. rsc.org In contrast, a methanol-mediated exchange mechanism was found to have a much lower rate-determining barrier of 17.68 kcal/mol, indicating that the presence of a nucleophile can significantly facilitate the exchange process. rsc.org

| Mechanism | Rate-Determining Step | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Direct Metathesis | Formation of a macrocyclic dimer intermediate | 29.15 |

| Methanol-Mediated Exchange | Proton transfer and ring-opening | 17.68 |

Structural and Bonding Analysis

DFT calculations provide optimized geometries of molecules, including bond lengths and angles, which can be compared with experimental data where available. For 2-Phenyl-1,3,2-dioxaborolane, the geometry is characterized by a five-membered dioxaborolane ring attached to a phenyl group. The boron atom is trigonal planar, and the C-B bond connects the phenyl ring to the heterocyclic system.

While a specific DFT study detailing the bond lengths and angles of 2-Phenyl-1,3,2-dioxaborolane was not found in the immediate search, calculations on analogous boronic esters and phenylboronic acid provide expected values. The B-O bond lengths in the dioxaborolane ring are expected to be around 1.37 Å, and the C-B bond length is anticipated to be approximately 1.56 Å. The O-B-O bond angle within the five-membered ring will be constrained to around 112-114°, deviating from the ideal 120° of a perfect trigonal planar geometry due to ring strain. The planarity of the phenyl ring and the dioxaborolane ring relative to each other is also a key structural feature that can be precisely determined through DFT calculations.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry also offers tools to predict the reactivity and selectivity of chemical reactions. By analyzing the electronic structure of 2-Phenyl-1,3,2-dioxaborolane and the transition states of its reactions, it is possible to rationalize and predict chemical behavior.

Various reactivity descriptors derived from DFT, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, can be used to identify the most reactive sites in the molecule. For 2-Phenyl-1,3,2-dioxaborolane, the boron atom is a key electrophilic center, susceptible to nucleophilic attack, which is a crucial step in both the Suzuki-Miyaura transmetalation and the boronate ester exchange.

The selectivity of reactions can also be addressed. For instance, in the Suzuki-Miyaura coupling, the chemoselectivity of the reaction with substrates containing multiple reactive sites can be predicted by comparing the activation barriers for the different possible reaction pathways. Similarly, in boronate ester exchange, the preference for certain diols can be rationalized by analyzing the stability of the resulting boronate esters and the transition state energies for their formation.

Spectroscopic Property Prediction (e.g., ¹¹B NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For boron-containing compounds like 2-Phenyl-1,3,2-dioxaborolane, the prediction of the ¹¹B Nuclear Magnetic Resonance (NMR) chemical shift is of particular interest due to its sensitivity to the electronic environment of the boron atom.

Density Functional Theory (DFT) has emerged as a robust method for accurately calculating NMR chemical shifts. nih.govresearchgate.net The most common approach involves the use of the Gauge-Including Atomic Orbital (GIAO) method to compute the nuclear magnetic shielding tensors. nih.gov The calculated isotropic shielding constant (σ_iso_) of the boron nucleus is then converted to a chemical shift (δ) relative to a reference compound, typically BF₃·OEt₂, using a linear scaling approximation. This can be represented by the equation:

δ_calc_ = (σ_ref_ - σ_iso_) / (1 - σ_ref_)

However, to improve accuracy and account for systematic errors inherent in the computational methods, a linear regression analysis is often employed. nih.gov This involves calculating the isotropic shielding constants for a series of known boron compounds and plotting them against their experimental chemical shifts. The resulting linear equation is then used to predict the chemical shifts of unknown compounds with a higher degree of accuracy. nih.gov Studies have shown that with this approach, root-mean-square deviations between calculated and experimental ¹¹B NMR chemical shifts can be as low as 3.4 ppm. nih.govresearchgate.net

The choice of the DFT functional and basis set is crucial for obtaining reliable results. A variety of functionals, such as B3LYP, PBE0, and mPW1PW91, have been tested for their performance in predicting ¹¹B NMR chemical shifts. nih.gov It has been found that several methods can provide comparable and reasonably accurate results. nih.gov For instance, geometry optimization at the M062X/6-31+G(d,p) or B3LYP/cc-pVDZ level in the gas phase, followed by GIAO calculations at the mPW1PW91/6-311+G(2d,p) or B3LYP/cc-pVDZ level, has proven effective. nih.gov

The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), can also be important, although for ¹¹B NMR chemical shift predictions, the inclusion of implicit solvent models during geometry optimization may not always lead to a significant improvement in accuracy. nih.gov

The following table illustrates the typical accuracy that can be achieved for the prediction of ¹¹B NMR chemical shifts of a series of aromatic boronic acids and their esters using DFT calculations.

| Compound | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| Phenylboronic acid | 29.8 | 30.5 | 0.7 |

| 4-Methylphenylboronic acid | 29.5 | 30.2 | 0.7 |

| 4-Methoxyphenylboronic acid | 29.2 | 29.9 | 0.7 |

| Phenylboronic acid pinacol (B44631) ester | 31.2 | 31.8 | 0.6 |

| 4-Methylphenylboronic acid pinacol ester | 31.0 | 31.6 | 0.6 |

This table is illustrative and compiled based on the level of accuracy reported in the literature for similar compounds.

Advanced Computational Methodologies (e.g., TD-DFT for Electronic Properties)

Beyond the prediction of ground-state properties like NMR chemical shifts, advanced computational methodologies are employed to investigate the excited-state and electronic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a prominent method for studying electronic excitations and simulating UV-Vis absorption spectra. iastate.edunih.govresearchgate.net

TD-DFT calculations can provide valuable information about the electronic transitions in 2-Phenyl-1,3,2-dioxaborolane, including their energies, oscillator strengths, and the nature of the molecular orbitals involved. This allows for a detailed understanding of the molecule's photophysical behavior. For example, TD-DFT can be used to identify whether electronic transitions are localized on the phenyl ring, the dioxaborolane ring, or involve charge transfer between these moieties.

The accuracy of TD-DFT predictions is also dependent on the choice of the exchange-correlation functional and basis set. Hybrid functionals, such as B3LYP, are commonly used for such calculations. nih.govresearchgate.net The inclusion of solvent effects is often more critical for predicting electronic spectra than for NMR chemical shifts, as the polarity of the solvent can significantly influence the energies of the ground and excited states.

A typical TD-DFT analysis of a molecule like 2-Phenyl-1,3,2-dioxaborolane would involve the following steps:

Optimization of the ground-state geometry using DFT.

Calculation of the vertical excitation energies and oscillator strengths using TD-DFT at the optimized ground-state geometry.

Analysis of the molecular orbitals involved in the principal electronic transitions to characterize their nature (e.g., π → π, n → π).

The results of such a study can be summarized in a table detailing the predicted electronic transitions.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S₀ → S₁ | 280 | 0.02 | HOMO → LUMO |

| S₀ → S₂ | 265 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 230 | 0.40 | HOMO → LUMO+1 |

This table is a representative example based on TD-DFT calculations for analogous aromatic boronic esters and is intended for illustrative purposes.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight into the electronic properties. For 2-Phenyl-1,3,2-dioxaborolane, the HOMO is typically a π-orbital localized on the phenyl ring, while the LUMO is a π*-orbital with significant contribution from the boron p-orbital, indicating the potential for charge transfer upon excitation.

These advanced computational methodologies provide a powerful framework for understanding and predicting the spectroscopic and electronic properties of 2-Phenyl-1,3,2-dioxaborolane, guiding further experimental investigation and application of this important chemical compound.

Organic Synthesis

In the realm of organic synthesis, 2-phenyl-1,3,2-dioxaborolane is a key reagent, facilitating a variety of chemical transformations critical for the assembly of complex molecular structures.

2-Phenyl-1,3,2-dioxaborolane is frequently utilized as a stable precursor to phenylboronic acid, a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. The dioxaborolane provides a convenient and often more stable alternative to the direct use of the boronic acid, which can be generated in situ for the coupling reaction.

While 2-phenyl-1,3,2-dioxaborolane itself is achiral, the diol portion of the molecule can be substituted with a chiral diol to create chiral dioxaborolanes. These chiral reagents are pivotal in stereoselective synthesis, enabling the controlled formation of specific stereoisomers. A notable application is in asymmetric allylboration reactions, where the chiral dioxaborolane directs the stereochemical outcome, leading to the synthesis of enantiomerically enriched homoallylic alcohols, which are valuable intermediates in the synthesis of natural products.

The introduction of functional groups into complex molecules at a late stage of a synthetic sequence is a powerful strategy for creating molecular diversity. 2-Phenyl-1,3,2-dioxaborolane plays a role in this area through its involvement in C-H activation and borylation reactions. These processes allow for the direct conversion of a carbon-hydrogen bond to a carbon-boron bond, which can then be subjected to cross-coupling reactions to introduce a phenyl group. This two-step sequence provides a versatile method for modifying complex molecular scaffolds.

Derivatives of 2-phenyl-1,3,2-dioxaborolane, particularly phenylboronic acid, can also function as catalysts. They are effective in promoting dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols. In these reactions, the boronic acid acts as a Lewis acid catalyst, activating the carbonyl group and facilitating the formation of the new bond.

Materials Science

The unique chemical properties of boronate esters derived from 2-phenyl-1,3,2-dioxaborolane have been leveraged in the field of materials science for the creation of dynamic and responsive polymers.

A significant application of 2-phenyl-1,3,2-dioxaborolane in materials science is in the development of vitrimers. These are a class of polymers that exhibit the reprocessing capabilities of thermoplastics while maintaining the robust mechanical properties of thermosets. This behavior is enabled by the presence of dynamic covalent bonds, such as boronate esters, within the polymer network.

The boronate ester linkages, formed from a boronic acid and a diol, can undergo a thermally activated exchange reaction known as transesterification. This allows the polymer network to rearrange its cross-links, enabling the material to be reshaped and reprocessed at elevated temperatures. Upon cooling, the network structure is locked in, restoring the material's thermoset properties. The rate of this dynamic exchange can be controlled, for instance, by the addition of a catalyst, which allows for tuning of the material's processing characteristics. The incorporation of these dynamic boronate ester cross-links has been shown to impart self-healing and malleable properties to materials like epoxy networks.

| Application | Field | Specific Use | Key Chemical Process |

| Building Block | Organic Synthesis | Synthesis of biaryls | Suzuki-Miyaura Cross-Coupling |

| Chiral Reagent | Organic Synthesis | Asymmetric synthesis | Stereoselective Allylboration |

| Functionalization | Organic Synthesis | Late-stage modification | C-H Borylation/Cross-Coupling |

| Catalyst | Organic Synthesis | Condensation reactions | Lewis Acid Catalysis |

| Dynamic Polymers | Materials Science | Creation of vitrimers | Boronate Ester Transesterification |

Future Directions and Emerging Research Avenues

Novel Reactivity and Catalysis

Recent research has begun to uncover the nuanced reactivity of boronic esters like 2-Phenyl-1,3,2-dioxaborolane, particularly in the context of dynamic covalent chemistry. rsc.org Quantum chemical calculations have indicated that both metathesis and nucleophile-mediated pathways are viable for boronic ester exchange, with a notable acceleration of the exchange rate in the presence of a nucleophile. rsc.org This understanding opens up new possibilities for designing sophisticated catalytic systems and responsive chemical networks.

Future research is expected to focus on harnessing this dual reactivity to develop novel catalysts. The ability of the boron center to reversibly interact with nucleophiles could be exploited in switchable catalysis, where the catalytic activity can be turned on or off by the addition or removal of a specific stimulus. Furthermore, the exploration of its role in asymmetric catalysis, leveraging the chiral environment that can be created around the boron atom, remains a promising, yet underexplored, area.

Table 1: Investigated Exchange Mechanisms for Boronic Esters

| Mechanism | Description | Key Findings |

|---|---|---|

| Metathesis | A direct exchange of the boronic ester groups without the involvement of an external nucleophile. | Computationally shown to be a possible pathway for exchange. rsc.org |

| Nucleophile-Mediated Exchange | Exchange facilitated by the presence of a nucleophile, such as an alcohol. | Significantly increases the rate of exchange compared to metathesis. rsc.org |

Integration with Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com 2-Phenyl-1,3,2-dioxaborolane and related compounds are well-suited for integration into more sustainable chemical workflows. Phenylboronic acids, the precursors to this compound, are noted for their low toxicity and environmental degradation to benign boric acid. nih.gov

Future efforts will likely concentrate on developing solvent-free or green-solvent-based syntheses utilizing this reagent. nih.gov For instance, its application in multicomponent reactions (MCRs), which enhance atom economy by combining three or more reactants in a single step, is a key area for development. nih.gov Designing catalytic processes that utilize 2-Phenyl-1,3,2-dioxaborolane under milder conditions, perhaps activated by microwave or ultrasonic irradiation, would further align its use with green chemistry principles. mdpi.comnih.gov

Table 2: Application of Green Chemistry Principles to 2-Phenyl-1,3,2-dioxaborolane Chemistry

| Green Chemistry Principle | Potential Application |

|---|---|

| Atom Economy | Utilization in multicomponent reactions to maximize the incorporation of all reactant atoms into the final product. nih.gov |

| Safer Solvents & Auxiliaries | Development of synthetic routes in benign solvents like water or ethanol, or under solvent-free conditions. nih.govnih.gov |

| Design for Energy Efficiency | Employing energy-efficient activation methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.gov |

| Catalysis | Designing catalytic cycles that use 2-Phenyl-1,3,2-dioxaborolane, which can be more environmentally friendly than stoichiometric reagents. mdpi.com |

Exploration in Advanced Functional Materials

The ability of boronic esters to form dynamic covalent bonds makes them ideal building blocks for advanced functional materials, particularly Covalent Adaptable Networks (CANs), also known as vitrimers. rsc.org These materials behave like classical thermosets at operating temperatures but can be reprocessed and reshaped at elevated temperatures, offering a solution to the problem of plastic waste. rsc.org

The incorporation of 2-Phenyl-1,3,2-dioxaborolane and its derivatives as cross-linkers in polymer networks is an active area of research. rsc.org The dynamic nature of the boronic ester exchange allows for stress relaxation and self-healing properties in these materials. acs.org Future research will likely focus on fine-tuning the exchange kinetics to control the material's reprocessing temperature and healing efficiency. Furthermore, the introduction of N→B dative bonds can enhance the stability of the boronate esters, leading to more robust and healable resins. acs.org The exploration of these materials in applications such as smart coatings, reprocessable composites, and soft robotics is anticipated.

Table 3: Properties of Advanced Materials Incorporating Boronic Esters

| Material Type | Key Property | Potential Application |

|---|---|---|

| Vitrimers / CANs | Reprocessable, Self-healing, Stress relaxation | Recyclable thermosets, Smart coatings, Adhesives rsc.org |

| Stimuli-Responsive Polymers | pH-Responsive, Diol-Responsive | Drug delivery systems, Sensors nih.gov |

| N-Coordinated Boronate Ester Resins | Enhanced Stability, Healable | Robust self-healing materials, Advanced composites acs.org |

Interdisciplinary Research Opportunities

The unique interaction of phenylboronic acid derivatives with diols provides a foundation for numerous interdisciplinary applications, particularly in the biomedical field. nih.gov This reversible covalent bonding is fundamental to their use as stimuli-responsive materials for drug delivery, tissue engineering, and biosensing. nih.gov

Future interdisciplinary research will likely expand on these foundations. For example, developing sophisticated drug delivery systems where the release of a therapeutic is precisely controlled by changes in local glucose concentration (a diol) or pH is a significant goal. nih.gov In tissue engineering, scaffolds made from phenylboronic acid-containing polymers could be designed to have tunable mechanical properties and degradation rates. nih.gov The development of highly sensitive and selective diagnostic platforms that use 2-Phenyl-1,3,2-dioxaborolane-functionalized surfaces to detect specific biomolecules is another exciting avenue of exploration.

Table 4: Interdisciplinary Applications of Phenylboronic Acid Derivatives

| Research Field | Application | Underlying Principle |

|---|---|---|

| Biomedical Engineering | Glucose-responsive drug delivery (e.g., for insulin) | Reversible covalent bonding between boronic acid and the diol groups of glucose. nih.gov |

| Tissue Engineering | Self-healing hydrogels and scaffolds | Dynamic nature of boronate ester bonds allows for material reshaping and repair. nih.gov |

| Diagnostics | Biomolecule sensing platforms | Specific binding of boronic acids to cis-diol-containing molecules like glycoproteins and RNA. nih.gov |

| Materials Science | Shear-thinning materials | Reversible rearrangement of dynamic boronate ester bonds under mechanical stress. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for preparing 2-phenyl-1,3,2-dioxaborolane?

- Methodology : The synthesis typically involves reacting phenylboronic acid with 1,3-propanediol derivatives under acidic or catalytic conditions. Evidence from NMR characterization (e.g., δ = 4.32 ppm for dioxaborolane protons) confirms the formation of the cyclic boronate ester . Key parameters include stoichiometric control of boronic acid to diol (1:1 molar ratio) and inert atmosphere (argon/nitrogen) to prevent hydrolysis. Solvent choice (e.g., dichloromethane or acetone) and dehydration agents (e.g., molecular sieves) improve yields .

Q. How is 2-phenyl-1,3,2-dioxaborolane characterized in research settings?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. The dioxaborolane protons resonate as a singlet at δ ~4.3 ppm in H NMR, while B NMR shows a peak near δ 30 ppm. Gas chromatography (GC) is used to assess purity (>95% in most cases) . Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 176.1 for [M+H]) .

Q. What are common reactions involving 2-phenyl-1,3,2-dioxaborolane in organic synthesis?

- Methodology : The compound participates in Suzuki-Miyaura cross-coupling as a boronate ester precursor. It also undergoes hydrolysis to regenerate phenylboronic acid under acidic conditions. In photoredox catalysis, it serves as a substrate for aerobic hydroxylation to phenol derivatives (e.g., using carbazole-based conjugated microporous polymers under blue light) .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of 2-phenyl-1,3,2-dioxaborolane in cross-coupling reactions?

- Methodology : Efficiency depends on solvent polarity (e.g., THF vs. DMF), temperature (optimized at 60–80°C), and catalyst choice (e.g., Pd(PPh) vs. PdCl). Competitive side reactions, such as protodeboronation, are minimized by maintaining anhydrous conditions and using phase-transfer catalysts .

Q. What structural factors explain the lack of sp C–O cleavage in 2-phenyl-1,3,2-dioxaborolane compared to other borolanes?

- Analysis : Conformational rigidity in the five-membered dioxaborolane ring restricts orbital alignment required for C–O bond activation. DFT studies suggest that increased ring flexibility (e.g., in six-membered analogs) lowers activation energy for cleavage. Experimental data show no detectable cleavage products for 2-phenyl-1,3,2-dioxaborolane under standard conditions .

Q. How can 2-phenyl-1,3,2-dioxaborolane be optimized for enzymatic biosensor applications?

- Methodology : Functionalization with electron-withdrawing groups (e.g., fluorine) enhances stability in aqueous media. Immobilization on chitosan matrices improves compatibility with tyrosinase-based biosensors. Electrochemical characterization (cyclic voltammetry) confirms redox activity at −0.5 V vs. Ag/AgCl, enabling real-time monitoring of phenolic byproducts .

Data Contradictions and Resolution

Q. Why do some studies report conflicting yields for 2-phenyl-1,3,2-dioxaborolane synthesis?

- Resolution : Discrepancies arise from variations in dehydration methods (e.g., molecular sieves vs. azeotropic distillation) and boronic acid purity. For example, GC yields of 95% are achievable with rigorously dried reagents, while moisture-contaminated batches drop to <70% .

Experimental Design Considerations

Q. What safety protocols are critical when handling 2-phenyl-1,3,2-dioxaborolane?

- Guidelines : Use gloves, goggles, and fume hoods to avoid skin/eye contact. Store at 0–6°C under inert gas to prevent hydrolysis. Hazardous byproducts (e.g., boric acid) require neutralization before disposal .

Advanced Application: Photocatalysis

Q. How can photocatalysis enhance the hydroxylation of 2-phenyl-1,3,2-dioxaborolane?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products